molecular formula C10H7FN2O2 B1438352 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid CAS No. 1096306-42-1

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B1438352
CAS No.: 1096306-42-1
M. Wt: 206.17 g/mol
InChI Key: URPMRXHWRPAAQS-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Benzoic Acid Derivatives

The development of fluorinated benzoic acid derivatives represents a cornerstone in organofluorine chemistry. The Schiemann reaction, discovered in 1927, enabled the first practical aromatic fluorination by decomposing diazonium tetrafluoroborates to yield fluoroaromatic compounds. This breakthrough laid the foundation for industrial-scale production, exemplified by Kinetic Chemicals Inc.'s 1930s manufacturing of Freon® refrigerants through controlled chlorofluorocarbon synthesis.

Early fluorination methods relied on halogen exchange reactions, such as Gottlieb's 1936 demonstration of potassium fluoride-mediated chlorine-fluorine substitution in aromatic systems. The mid-20th century saw advances in directed fluorination techniques, including:

  • Swarts' 1898 side-chain fluorination using antimony trifluoride
  • Hypochlorite-mediated oxidation for bromo/fluoro-substituted analogs
  • Modern catalytic approaches using copper and cobalt acetates

Table 1: Milestones in Fluorinated Benzoic Acid Synthesis

Year Innovation Significance
1927 Schiemann reaction Enabled aromatic ring fluorination
1936 Halogen exchange with KF Introduced nucleophilic fluorination
2001 Hypochlorite oxidation methods Streamlined bromo/fluoro analog production
2020 Cu/Co-catalyzed aerobic oxidation Green synthesis of 2-fluorobenzoic acid

The structural versatility of these compounds is exemplified by 4-fluorobenzoic acid's commercial production via diazotization-hydrolysis sequences and the synthesis of polyfluorinated analogs through solid solution-cocrystal engineering.

Significance of Imidazole-Containing Compounds in Chemical Research

Imidazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their:

  • Bioisosteric replacement potential for peptide bonds
  • Dual hydrogen bonding capacity (N1-H and N3 lone pairs)
  • π-π stacking interactions with biological targets

Recent studies demonstrate their broad pharmacological relevance:

Imidazole derivatives show exceptional biological activities, particularly in anticancer drug development, owing to their structural mimicry of purine bases.

Table 2: Pharmacological Applications of Imidazole Derivatives

Application Example Compounds Mechanism
Anticancer agents Bendamustine, Dacarbazine DNA alkylation/PARP inhibition
Antifungals Ketoconazole, Miconazole Lanosterol 14α-demethylase inhibition
Enzyme inhibitors Cimetidine, Nitroimidazoles Histamine H2 receptor antagonism
Ionic liquids Imidazolium-based salts Green solvent systems

The synthetic flexibility of imidazoles is demonstrated by microwave-assisted cyclizations and transition metal-catalyzed C-H functionalizations. These methods enable precise control over substitution patterns critical for optimizing drug-target interactions.

Position of 5-Fluoro-2-(1H-Imidazol-1-yl)Benzoic Acid in Contemporary Research

This hybrid molecule combines two pharmacophoric elements:

  • Fluorinated benzoic acid moiety: Enhances metabolic stability and membrane permeability
  • Imidazole ring: Facilitates target binding through hydrogen bonding and coordination

Recent advances in its synthesis employ:

  • Direct coupling strategies :

Reacting benzoic acid derivatives with imidazole under palladium catalysis enables regioselective N-arylation.

  • Multicomponent reactions :
    One-pot assemblies using fluorobenzaldehydes, ammonium acetate, and imidazole precursors
  • Flow chemistry approaches :
    Continuous processing for improved yield and purity

Table 3: Key Synthetic Routes to this compound

Method Conditions Yield (%)
Palladium-catalyzed coupling Pd(PPh₃)₄, NMP, 110°C 78
Microwave-assisted 300W, 150°C, 20 min 85
Enzymatic fluorination Candida antarctica lipase B, KF 62

The compound's dual functionality enables diverse applications:

  • Medicinal chemistry : Serves as a kinase inhibitor scaffold through chelation of ATP-binding site metals
  • Materials science : Forms coordination polymers with transition metals for catalytic applications
  • Agricultural chemistry : Precursor to systemic fungicides via side chain modifications

Ongoing research focuses on exploiting its hydrogen-bonding array for:

  • Selective enzyme inhibition (α-glucosidase, carbonic anhydrase)
  • Supramolecular gel formation through π-stacking interactions
  • Photodynamic therapy sensitizers via excited-state proton transfer

Properties

IUPAC Name

5-fluoro-2-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMRXHWRPAAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halobenzoic Acid Derivatives with Imidazole

The most common synthetic approach involves nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling of imidazole with a halogenated benzoic acid derivative such as 2-chlorobenzoic acid or 2-iodobenzoic acid. This method is well-documented for the related compound 2-(1H-imidazol-1-yl)benzoic acid and can be adapted for the fluorinated analog by using 5-fluoro-2-halobenzoic acid as the starting material.

Typical Reaction Conditions:

  • Reagents: Imidazole, 5-fluoro-2-chlorobenzoic acid (or 5-fluoro-2-iodobenzoic acid)
  • Base: Potassium carbonate (K₂CO₃) or other mild bases
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Catalyst: Copper(I) chloride (CuCl) with ligands like N,N-dimethylethane-1,2-diamine for Ullmann-type coupling
  • Temperature: Heating to 100–120 °C under inert atmosphere (argon)
  • Time: 12–24 hours

Mechanism: The imidazole nitrogen acts as a nucleophile attacking the halogenated aromatic ring, displacing the halogen and forming the C-N bond ortho to the carboxylic acid group.

Yield Optimization:

  • Catalyst loading is critical; reducing CuCl to 0.05–0.1 equivalents minimizes side reactions.
  • Using polar aprotic solvents enhances solubility and reaction rate.
  • Purification is typically achieved by reverse-phase high-performance liquid chromatography (HPLC) using acetonitrile/water gradients with 0.05% formic acid.
Parameter Typical Conditions Notes
Halobenzoic acid 5-fluoro-2-chlorobenzoic acid Starting material
Imidazole 1.1 equivalents Nucleophile
Base K₂CO₃, 1.5 equivalents Neutralizes acid, promotes SNAr
Catalyst CuCl, 0.05–0.1 equivalents Ullmann coupling catalyst
Solvent DMF Polar aprotic
Temperature 100–120 °C Heating to promote reaction
Reaction time 12–24 hours Monitored by TLC or HPLC
Purification Reverse-phase HPLC High purity product
Typical yield 70–85% Dependent on conditions

Microwave-Assisted Synthesis Using Fluorinated Precursors

Microwave irradiation has been employed for rapid synthesis of fluorinated benzimidazole derivatives, which are structurally related to 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. This approach can be adapted for the target compound by using fluorinated 1,2-phenylenediamine derivatives and fluorinated benzoic acid esters.

Key Steps:

  • Condensation of methyl 4-formylbenzoate with fluorinated 1,2-phenylenediamine under microwave heating (240 °C, 10 bar, 5 min).
  • Subsequent hydrazide formation using hydrazine hydrate under microwave conditions (150 °C, 10 bar, 10 min).
  • Final functionalization by refluxing with aldehydes to form substituted benzimidazole derivatives.

Though this method is described for benzimidazole derivatives, it demonstrates the utility of microwave-assisted synthesis for rapid and high-yielding preparation of fluorinated imidazole-containing aromatic acids.

Step Conditions Yield (%) Notes
Condensation (microwave) 240 °C, 10 bar, 5 min 85 Methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate
Hydrazide formation (microwave) 150 °C, 10 bar, 10 min 89 Conversion to hydrazide derivative
Final functionalization Reflux in ethanol, 100 °C, 2 h Variable Formation of substituted derivatives

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Typical Yield (%)
Nucleophilic Substitution 5-fluoro-2-chlorobenzoic acid, imidazole K₂CO₃, CuCl catalyst, DMF, 100–120 °C, 12–24 h Well-established, scalable, high purity 70–85
Microwave-Assisted Synthesis Fluorinated 1,2-phenylenediamine, methyl 4-formylbenzoate Microwave, 150–240 °C, 5–10 min Rapid, high yield, energy efficient 85–89
Multicomponent Reaction (MCR) Benzil, fluorinated aldehydes, ammonium acetate Methane sulfonic acid, reflux, solvent-free One-pot, metal-free, atom economical 80–90

Research Findings and Notes

  • The Ullmann-type copper-catalyzed coupling is the most direct and commonly used method for synthesizing 2-(1H-imidazol-1-yl)benzoic acid derivatives, including fluorinated analogs. Careful control of catalyst loading and solvent choice is critical for optimizing yield and purity.
  • Microwave-assisted synthesis offers a rapid alternative, especially for benzimidazole derivatives structurally related to the target compound, demonstrating potential for adaptation.
  • Multicomponent reactions catalyzed by methane sulfonic acid provide a green, efficient route to imidazole derivatives, which could be tailored for fluorinated benzoic acid substitution.
  • Purification methods such as reverse-phase HPLC and recrystallization are essential to isolate high-purity products.
  • Reaction monitoring by TLC, NMR, and LCMS ensures the identification of desired products and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of 5-fluoro-2-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against various pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibiotic alternative.
  • Antitumor Activity : Preliminary research suggests that 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid may inhibit the growth of cancer cell lines, particularly breast cancer cells (MDA-MB-231). This positions it as a candidate for further development in cancer therapeutics.

2. Biochemical Research

  • Target Interaction : The imidazole moiety allows the compound to interact with various biological targets, influencing critical cellular processes such as protein synthesis and nucleic acid metabolism.
  • Inflammatory Response Modulation : Research has highlighted its potential anti-inflammatory effects, indicating a role in managing inflammatory diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Biological Activity Findings
AntibacterialEffective against MRSA with MIC values ranging from 62.5 to 125 μM.
AntifungalModerate activity against specific fungal strains.
AntitumorInhibits growth in breast cancer cell lines (MDA-MB-231).
Anti-inflammatoryReduces inflammatory markers in vitro.

Case Studies

Antibacterial Efficacy : A study assessing the antibacterial effects of imidazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin.

Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential showed that the compound significantly reduced inflammatory markers in vitro, suggesting its utility in treating conditions like arthritis or other inflammatory diseases.

Applications in Industry

The compound's unique properties make it valuable in several industrial applications:

  • Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on this compound for treating infections and cancer.
  • Material Science : Its chemical characteristics allow for applications in developing new materials with specific functionalities, potentially enhancing performance in various industrial processes .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid depends on its specific application:

    Enzyme Inhibition: The imidazole ring can coordinate with the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.

    Metal Coordination: In materials science, the compound can coordinate with metal ions to form stable complexes with unique properties.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 5-Chloro-2-(1H-imidazol-1-yl)benzoic acid (CAS: 1250129-78-2):

    • Replacing fluorine with chlorine increases molecular weight (222.63 g/mol ) and lipophilicity (Cl has higher molar refractivity than F).
    • The chloro analogue exhibits similar synthetic utility but may differ in pharmacokinetic profiles due to slower metabolic oxidation .
  • Used in ruthenium-catalyzed decarboxylative alkylation reactions, demonstrating higher reactivity in meta-alkylation (64% yield) compared to imidazole derivatives .
Compound Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target compound 206.18 F (C5), imidazole (C2) Pharmacophore for kinase inhibitors
5-Chloro analogue 222.63 Cl (C5), imidazole (C2) Enhanced lipophilicity
Pyrazole analogue 207.17 (estimated) F (C5), pyrazole (C2) Meta-alkylation catalyst

Functional Group Variants

  • 5-Fluoro-2-(1H-imidazol-1-yl)aniline (CAS: 251649-52-2): Replacing the carboxylic acid group with an amine (-NH₂) increases basicity (pKa ~5.0 for aniline vs. ~2.5 for benzoic acid).
  • 5-Fluoro-1H-benzimidazole-2-carboxylic acid (CAS: Not specified): The benzimidazole core (vs. benzoic acid) enhances π-stacking and binding to DNA or proteins. Demonstrated antitumor activity in hydroxybenzimidazole-donepezil analogs (IC₅₀ = 1.2 μM against AChE) .

Physicochemical Properties

  • Thermal Stability : Benzimidazole derivatives like 2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3e) exhibit high melting points (291.9°C), attributed to strong intermolecular hydrogen bonding .

Biological Activity

5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8FN_2O_2, with a molecular weight of approximately 210.18 g/mol. The compound features a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Fluorination : The introduction of the fluorine atom can be achieved using fluorinating agents under controlled conditions.
  • Coupling with Benzoic Acid : The final step involves coupling the imidazole derivative with benzoic acid to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values reported as follows:

Cell LineIC50 (μM)
MDA-MB-23112.5
HepG215.0

Mechanistically, it is believed that the imidazole moiety interacts with metal ions in enzyme active sites, potentially modulating key metabolic pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing significant reduction in bacterial load in infected wounds.
  • Cancer Cell Line Studies : A recent study focused on its effect on apoptosis in MDA-MB-231 cells, demonstrating enhanced caspase-3 activity and morphological changes indicative of programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions allows it to inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, improving bioavailability and cellular uptake.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid?

The synthesis typically involves Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent (P2O5/CH3SO3H), which enhances reaction efficiency and reduces environmental impact. Key steps include:

  • Substrate Preparation : Start with commercially available benzoic acid derivatives and imidazole precursors.
  • Reaction Optimization : Use stoichiometric ratios of 1:1.2 (acid:imidazole) at 80–100°C for 4–6 hours to achieve yields of 85–95% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Basic: How is the crystal structure of this compound determined?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Critical parameters include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for R-factor convergence (< 0.05) and validate hydrogen bonding networks (e.g., O–H···N interactions) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects . Methodological approaches:

  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers.
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental spectra to validate preferred conformers.
  • Synchrotron XRD : Use high-resolution data to detect minor crystal packing distortions .

Advanced: What strategies optimize the synthesis protocol for derivatives with enhanced bioactivity?

To improve pharmacological properties (e.g., solubility, binding affinity):

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the benzoic acid moiety to modulate pKa.
  • Hybridization : Fuse with thiazole or pyrazole rings via Suzuki coupling (Pd(PPh3)4, K2CO3, DMF/H2O) to enhance π-π stacking interactions .
  • Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity) to guide iterative structural optimization .

Advanced: How to address low reproducibility in biological activity studies?

Variability in bioassays may stem from impurity profiles or aggregation effects . Mitigation steps:

  • HPLC-PDA Purity Check : Ensure >98% purity (C18 column, acetonitrile/0.1% TFA gradient).
  • Dynamic Light Scattering (DLS) : Screen for nanoaggregates in PBS buffer (pH 7.4).
  • Dose-Response Curves : Use Hill slopes to confirm target engagement specificity .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective:

  • Target Selection : Prioritize enzymes like COX-2 or CYP450 isoforms based on structural homology.
  • Docking Parameters : Set grid boxes to encompass active sites (e.g., 25 ų for COX-2).
  • Binding Energy Analysis : Identify key interactions (e.g., hydrogen bonds with His90 in COX-2) .

Advanced: How to design eco-friendly synthetic routes for large-scale production?

Adopt green chemistry principles:

  • Solvent-Free Conditions : Replace DMF with PEG-400 as a recyclable reaction medium.
  • Catalyst Recycling : Use magnetic Fe3O4-supported catalysts (e.g., Fe3O4@SiO2-Pd) for Heck reactions.
  • Waste Reduction : Implement continuous flow systems to minimize byproduct formation .

Advanced: What analytical techniques validate degradation products under stress conditions?

For stability studies (ICH Q1A guidelines):

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24h) or UV light (254 nm, 48h).
  • LC-HRMS : Identify degradation products via exact mass (<5 ppm error).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-fluoro-2-(1H-imidazol-1-yl)benzoic acid
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5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

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